N-Fmoc-4-amino-2-chlorobenzoic acid
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Overview
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a chlorobenzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Chlorination: The benzoic acid moiety is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling: The protected amino group is then coupled with the chlorinated benzoic acid under conditions that facilitate amide bond formation, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection, chlorination, and coupling reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Fmoc group can be removed via base-catalyzed hydrolysis, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Hydrolysis: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or amino derivatives.
Hydrolysis: The major product is the deprotected amino acid.
Coupling: Peptide chains with the desired sequence.
Scientific Research Applications
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid is widely used in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid involves:
Protection: The Fmoc group protects the amino group from unwanted reactions during synthesis.
Activation: The chlorobenzoic acid moiety can be activated for coupling reactions, facilitating the formation of amide bonds.
Deprotection: The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
- (αR)-α-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,3-benzodioxole-5-propanoic acid
Uniqueness
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid is unique due to its specific combination of the Fmoc-protected amino group and the chlorobenzoic acid moiety. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXAGPZCPKDNHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590509 |
Source
|
Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186320-13-8 |
Source
|
Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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